Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate

Description

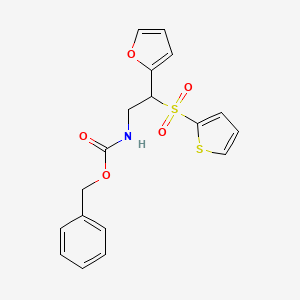

Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a synthetic carbamate derivative featuring a hybrid heterocyclic framework. Its structure integrates a furan ring, a thiophene sulfonyl group, and a carbamate-protected amine. The benzyl carbamate group serves as a protective moiety for the amine, enabling controlled deprotection during synthesis.

Properties

IUPAC Name |

benzyl N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c20-18(24-13-14-6-2-1-3-7-14)19-12-16(15-8-4-10-23-15)26(21,22)17-9-5-11-25-17/h1-11,16H,12-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTKFDNZCFBTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, highlighting the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.35 g/mol. The compound features a furan ring and a thiophene sulfonamide moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiophene sulfonamides, followed by carbamate formation. Specific methodologies can vary, but they generally aim to optimize yield and purity for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds derived from related structures have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzyl (similar structure) | E. coli, S. aureus | 32 µg/mL |

| Ethyl 2-(substituted benzylthio)-... | K. pneumoniae, S. pyogenes | 16 µg/mL |

| Tert-butyl [1-benzyl... | B. cereus, P. aeruginosa | 8 µg/mL |

Anticancer Activity

Moreover, preliminary studies indicate that this compound may possess anticancer properties. Research on structurally similar compounds has shown that they can induce apoptosis in cancer cell lines through various mechanisms, including mitochondrial dysfunction and cell cycle arrest .

Case Study: Anticancer Effects

A study focusing on the anticancer activity of thiophene-containing compounds revealed that they could inhibit tumor growth in vitro and in vivo models. The mechanisms involved included the modulation of apoptotic pathways and the inhibition of angiogenesis .

Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the safety profile of this compound. The Artemia salina lethality assay is commonly used to evaluate the toxicity levels of synthesized compounds. Results indicated that while some derivatives exhibited potent biological activity, they also displayed low toxicity levels compared to standard control agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of furan , thiophene sulfonyl , and carbamate functionalities. Below is a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

This sulfonyl group may also improve solubility in polar solvents . The absence of a hydroxyphenyl moiety (cf. ’s compound) reduces hydrogen-bonding capacity, which could limit interactions with hydrophilic enzyme active sites.

Synthetic Complexity :

- The thiophene sulfonyl group requires sulfonation steps, increasing synthesis complexity compared to simpler carbamates like benzyl (2-(thiophen-2-yl)ethyl)carbamate.

Biological Activity: While the compound demonstrated α-amino acid phosphatase inhibition (31% yield, IC₅₀ ~2 µM), the target compound’s activity remains speculative.

Thermal Stability: The target compound’s melting point is unreported, but sulfonyl-containing analogs typically exhibit higher melting points (>150°C) due to strong intermolecular dipole interactions, contrasting with the lower melting range (98–100°C) of non-sulfonated carbamates.

Research Findings:

- : The phosphoryl-containing analog showed moderate enzyme inhibition but required a multi-step synthesis with a 31% yield. Its hydroxyphenyl group contributed to polar interactions in the enzyme’s active site .

- Hypothetical Analysis : The target compound’s sulfonyl group may confer superior metabolic stability compared to phosphoryl analogs, as sulfonates are less prone to hydrolysis under physiological conditions.

Q & A

What are the recommended synthetic routes for Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate?

Basic Research Question

Methodological Answer:

Synthesis of this compound typically involves multi-step organic reactions, including sulfonylation, carbamate formation, and protection/deprotection strategies. Key steps include:

- Sulfonylation : Reacting a thiophene derivative (e.g., thiophen-2-ylsulfonyl chloride) with a furan-containing intermediate to introduce the sulfonyl group.

- Carbamate Formation : Coupling the sulfonylated intermediate with benzyl chloroformate under basic conditions (e.g., NaH in THF) to install the carbamate moiety .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the pure product, as seen in analogous syntheses .

Example Procedure from Analogous Compounds:

In a similar carbamate synthesis, benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate was prepared by reacting a hydroxyl-protected intermediate with benzyl chloroformate, followed by deprotection using acidic conditions .

How can spectroscopic methods (NMR, MS) characterize this compound?

Basic Research Question

Methodological Answer:

- <sup>1</sup>H NMR : Look for diagnostic signals:

- Furan protons : Resonances near δ 6.3–7.5 ppm (split into doublets or triplets due to coupling).

- Thiophene sulfonyl group : Deshielded protons adjacent to the sulfonyl group (δ 7.2–8.0 ppm).

- Benzyl carbamate : Aromatic protons (δ 7.3–7.5 ppm) and the carbamate NH (δ 8.1–8.2 ppm, broad) .

- Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms the molecular formula. For example, a related carbamate derivative showed [M+H]<sup>+</sup> at m/z 504.2, aligning with theoretical calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.